molecular formula C9H18Cl2N4O B12314862 rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis

rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis

Cat. No.: B12314862
M. Wt: 269.17 g/mol
InChI Key: WNIXBXWUOUWGIM-UHFFFAOYSA-N
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Description

The compound “rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, an aminocyclohexyl group, and a methanol moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis typically involves multiple steps. One common approach is the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This is followed by the introduction of the aminocyclohexyl group through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate product to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the aminocyclohexyl group, resulting in the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis involves its interaction with specific molecular targets. The triazole ring and aminocyclohexyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects.

Properties

Molecular Formula

C9H18Cl2N4O

Molecular Weight

269.17 g/mol

IUPAC Name

[1-(2-aminocyclohexyl)triazol-4-yl]methanol;dihydrochloride

InChI

InChI=1S/C9H16N4O.2ClH/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13;;/h5,8-9,14H,1-4,6,10H2;2*1H

InChI Key

WNIXBXWUOUWGIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)N2C=C(N=N2)CO.Cl.Cl

Origin of Product

United States

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